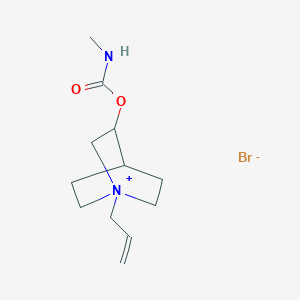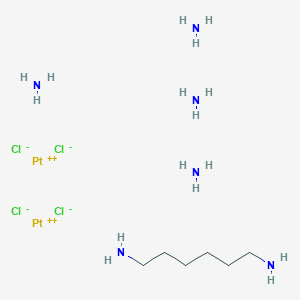
(2S,3S)-2-amino-3-ethoxybutanoic acid
Übersicht
Beschreibung
“(2S,3S)-2-amino-3-ethoxybutanoic acid” is an organic compound that belongs to the class of secondary alcohols . The notation “(2S,3S)” indicates the configuration of the chiral centers in the molecule. In this case, the “2S” and “3S” mean that the second and third carbon atoms in the molecule have an “S” (sinister, Latin for left) configuration .
Molecular Structure Analysis
The molecular structure of “(2S,3S)-2-amino-3-ethoxybutanoic acid” can be analyzed based on the “2S,3S” notation. The “2S” and “3S” configurations indicate the spatial arrangement of the atoms around the second and third carbon atoms in the molecule . The “S” configuration means that the priority groups around the chiral center (carbon atom) are arranged counterclockwise when viewed from the direction that makes the lowest-priority group point away from the viewer .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Facile Synthesis of Related Amino Acids : Similar amino acids, such as (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid and (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, have been synthesized using methods involving oxazolidinones derived from chiral synthons. These processes are significant for producing stereoselective amino acids (Ishibuchi et al., 1992).
Development of Chromogenic Protease Substrates : The (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid derivative has been employed in creating chromogenic protease substrates, aiding the detection of HIV-protease activity (Badalassi et al., 2002).
Systems Biocatalysis Approach for Stereoselective Synthesis : A study explored the stereoselective synthesis of related compounds like (S)- and (R)-2-amino-4-hydroxybutanoic acid, combining aldol reaction with transamination. This method has implications in chiral building blocks for drug development (Hernández et al., 2017).
Analysis of Microcystins in Environmental Samples : Research has utilized derivatives of related amino acids to analyze microcystins in environmental samples. This is critical for understanding the distribution and impact of these toxins in natural ecosystems (Wu et al., 2009).
Novel Applications in Biological Systems
Role in Plant Growth Regulation : The synthesis and determination of the stereochemistry of related compounds like 2-amino-3-cyclopropylbutanoic acid have shown potential in understanding novel plant growth regulators (Morimoto et al., 2002).
Potential in Corrosion Inhibition : A derivative of (2S,3S)-2-amino-3-hydroxybutanoic acid has been investigated as a corrosion inhibitor, demonstrating its potential in industrial applications, particularly in protecting oil installations (Fadel & Yousif, 2020).
Eigenschaften
IUPAC Name |
(2S,3S)-2-amino-3-ethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-10-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULHTUNPBBMNSJ-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](C)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-amino-3-ethoxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)



![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)






![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)
![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)
![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)